molecular formula C29H40O7 B14437972 11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate CAS No. 94135-27-0

11beta,21-Dihydroxy-16beta,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-pivalate

Cat. No.: B14437972
CAS No.: 94135-27-0
M. Wt: 500.6 g/mol
InChI Key: FAPMGCFSVXGXMO-YCWYSMAFSA-N
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Description

Desonide pivalate is a derivative of desonide, a low-potency topical corticosteroid. It is primarily used for the treatment of inflammatory skin conditions such as atopic dermatitis, seborrheic dermatitis, psoriasis, and contact dermatitis. Desonide pivalate is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties, making it a valuable compound in dermatological treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desonide pivalate involves the esterification of desonide with pivalic acid. The reaction typically requires a catalyst and is carried out under anhydrous conditions to prevent hydrolysis. The process involves the following steps:

    Activation of Pivalic Acid: Pivalic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester.

    Esterification: The activated pivalic acid reacts with desonide in the presence of a base such as pyridine to form desonide pivalate.

    Purification: The product is purified using chromatographic techniques to obtain pure desonide pivalate.

Industrial Production Methods: Industrial production of desonide pivalate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Desonide pivalate undergoes various chemical reactions, including:

    Oxidation: Desonide pivalate can be oxidized to form ketones and carboxylic acids.

    Reduction: Reduction reactions can convert desonide pivalate into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the pivalate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted desonide derivatives.

Scientific Research Applications

Desonide pivalate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Extensively used in dermatology for treating inflammatory skin conditions. Research focuses on its efficacy, safety, and formulation improvements.

    Industry: Utilized in the development of topical formulations and transdermal delivery systems .

Mechanism of Action

Desonide pivalate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex migrates to the nucleus and binds to specific genetic elements on the DNA, activating or repressing various genes. The primary actions include:

    Anti-inflammatory: Inhibition of the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

    Antipruritic: Reduction of itching by modulating sensory nerve activity.

    Vasoconstrictive: Constriction of blood vessels, reducing redness and swelling .

Comparison with Similar Compounds

Desonide pivalate is compared with other topical corticosteroids based on potency and therapeutic applications:

    Desonide: The parent compound, used for similar dermatological conditions but without the pivalate ester.

    Hydrocortisone: A low-potency corticosteroid with similar applications but different potency and side effect profiles.

    Betamethasone: A high-potency corticosteroid used for more severe inflammatory conditions.

    Clobetasol: A super-potent corticosteroid for severe dermatological conditions .

Uniqueness: Desonide pivalate offers a balance between efficacy and safety, making it suitable for long-term use in mild to moderate inflammatory skin conditions. Its unique ester structure provides enhanced stability and skin penetration compared to desonide.

Conclusion

Desonide pivalate is a valuable compound in dermatology, offering effective treatment for various inflammatory skin conditions. Its synthesis, chemical properties, and applications make it a subject of interest in both scientific research and clinical practice.

Properties

CAS No.

94135-27-0

Molecular Formula

C29H40O7

Molecular Weight

500.6 g/mol

IUPAC Name

[2-[(1S,2S,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C29H40O7/c1-25(2,3)24(33)34-15-21(32)29-22(35-26(4,5)36-29)13-19-18-9-8-16-12-17(30)10-11-27(16,6)23(18)20(31)14-28(19,29)7/h10-12,18-20,22-23,31H,8-9,13-15H2,1-7H3/t18-,19-,20-,22?,23+,27-,28-,29+/m0/s1

InChI Key

FAPMGCFSVXGXMO-YCWYSMAFSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC4[C@]2(OC(O4)(C)C)C(=O)COC(=O)C(C)(C)C)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C(C)(C)C)C)O)C)C

Origin of Product

United States

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